2-(2-乙酰氨基-4-(噻吩-2-基)噻唑-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

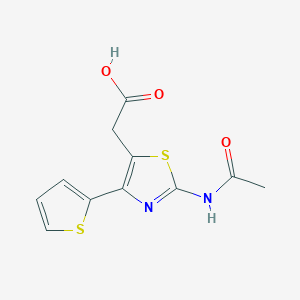

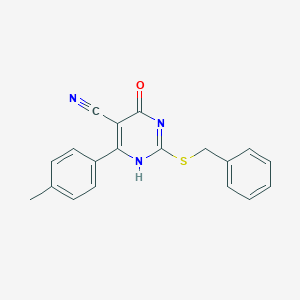

“2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives involves the condensation of 5-acetylthiazole with 2-formyl thiophene followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide under different conditions .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

合成和生物评价

Radwan、Shehab和El-Shenawy(2009年)的研究探讨了5-取代苯并[b]噻吩衍生物的合成,包括与2-(2-乙酰氨基-4-(噻吩-2-基)噻唑-5-基)乙酸相关的化合物,以评估其潜在的抗炎活性。这项研究突出了该化合物在抗炎药物开发中的相关性 (Radwan, Shehab, & El-Shenawy, 2009)。

杂环合成

2002年,Schmeyers和Kaupp报告了硫脲基乙酰胺的使用,与2-(2-乙酰氨基-4-(噻吩-2-基)噻唑-5-基)乙酸化学相关,用于在一锅式级联反应中合成各种杂环化合物。这项研究强调了该化合物在高效杂环合成中的实用性 (Schmeyers & Kaupp, 2002)。

抗肿瘤活性评价

Yurttaş、Tay和Demirayak(2015年)的研究侧重于N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物的合成,这些衍生物与所讨论的化合物结构相似。他们评估了这些衍生物对各种人类肿瘤细胞系的潜在抗肿瘤活性,展示了该化合物在癌症研究中的潜力 (Yurttaş, Tay, & Demirayak, 2015)。

代谢研究

Chatfield和Hunter于1973年进行的研究调查了乙酰氨基噻唑类化合物在大鼠体内的代谢,包括与2-(2-乙酰氨基-4-(噻吩-2-基)噻唑-5-基)乙酸结构相关的化合物。这项研究对于理解这类化合物的代谢途径和潜在的生物医学应用至关重要 (Chatfield & Hunter, 1973)。

亲电芳香反应性

August、Davis和Taylor(1986年)进行的研究探讨了各种噻唑衍生物的亲电反应性,包括与感兴趣化合物相关的化合物。这项研究有助于我们了解含噻唑的化合物的化学性质和反应性 (August, Davis, & Taylor, 1986)。

对革兰氏阳性细菌的抗菌活性

Lin等人(1995年)合成并评估了7β-[[2-(苯基)噻唑-4-基]乙酰氨基]头孢菌素,这些化合物与焦点化合物结构相似,用于评估其抗菌活性,特别是对耐甲氧西林的葡萄球菌。这项研究展示了该化合物在新抗生素开发中的潜力 (Lin et al., 1995)。

作用机制

未来方向

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

2-(2-acetamido-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-6(14)12-11-13-10(7-3-2-4-17-7)8(18-11)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAFKMWONIRBGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363535.png)

![4-methoxy-N-[4-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B363536.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B363538.png)

![4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363556.png)

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B363558.png)

![9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B363564.png)

![4-{[(2-Bromophenyl)formamido]methyl}benzoic acid](/img/structure/B363585.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)